

An In-depth Technical Guide to 2-Methoxycarbonyl-3-fluorophenylboronic Acid

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Compound of Interest

Compound Name: 2-Methoxycarbonyl-3-fluorophenylboronic acid

Cat. No.: B036197

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxycarbonyl-3-fluorophenylboronic acid**, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application in cross-coupling reactions, and explores its relevance in the development of targeted therapeutics.

Chemical Identity and Properties

2-Methoxycarbonyl-3-fluorophenylboronic acid is an ortho-substituted phenylboronic acid derivative. The presence of both a fluorine atom and a methoxycarbonyl group on the phenyl ring imparts unique reactivity and electronic properties, making it a valuable reagent for the synthesis of complex organic molecules.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
Systematic Name	2-Methoxycarbonyl-3-fluorophenylboronic acid	N/A
Alternate Name	2-Fluoro-3-(methoxycarbonyl)phenylboronic acid	[1][2]
CAS Number	1256355-33-5, 1315476-07-3	[1][2]
Molecular Formula	C ₈ H ₈ BFO ₄	[2]
Molecular Weight	198.05 g/mol	[2]
Purity	Typically ≥97%	[2]

Note: Two CAS numbers are currently associated with this compound, likely due to different registry entries for the same molecule.

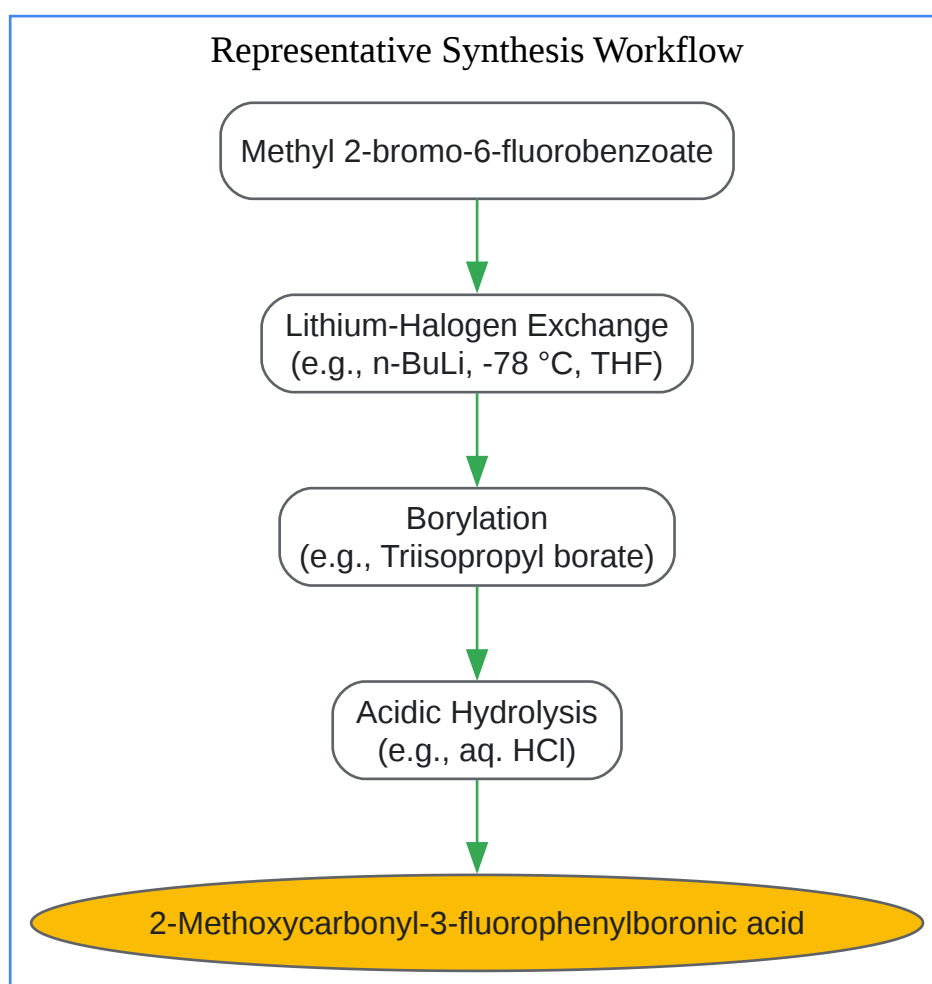
Table 2: Physical and Chemical Data

Property	Value
Appearance	White to off-white solid (presumed)
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO
Spectral Data	NMR, HPLC, and LC-MS data are typically available from commercial suppliers upon request.[1]

Synthesis of 2-Methoxycarbonyl-3-fluorophenylboronic Acid

The synthesis of substituted phenylboronic acids often involves the conversion of an aryl halide to an organometallic intermediate, followed by quenching with a borate ester and subsequent hydrolysis. While a specific protocol for **2-Methoxycarbonyl-3-fluorophenylboronic acid** is not readily available in published literature, a representative synthesis can be conceptualized based on standard methodologies.

A plausible synthetic route starts from methyl 2-bromo-6-fluorobenzoate. This starting material can be subjected to a lithium-halogen exchange or converted to a Grignard reagent, followed by reaction with a trialkyl borate and acidic workup to yield the desired boronic acid.



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Caption: A plausible synthetic workflow for **2-Methoxycarbonyl-3-fluorophenylboronic acid**.

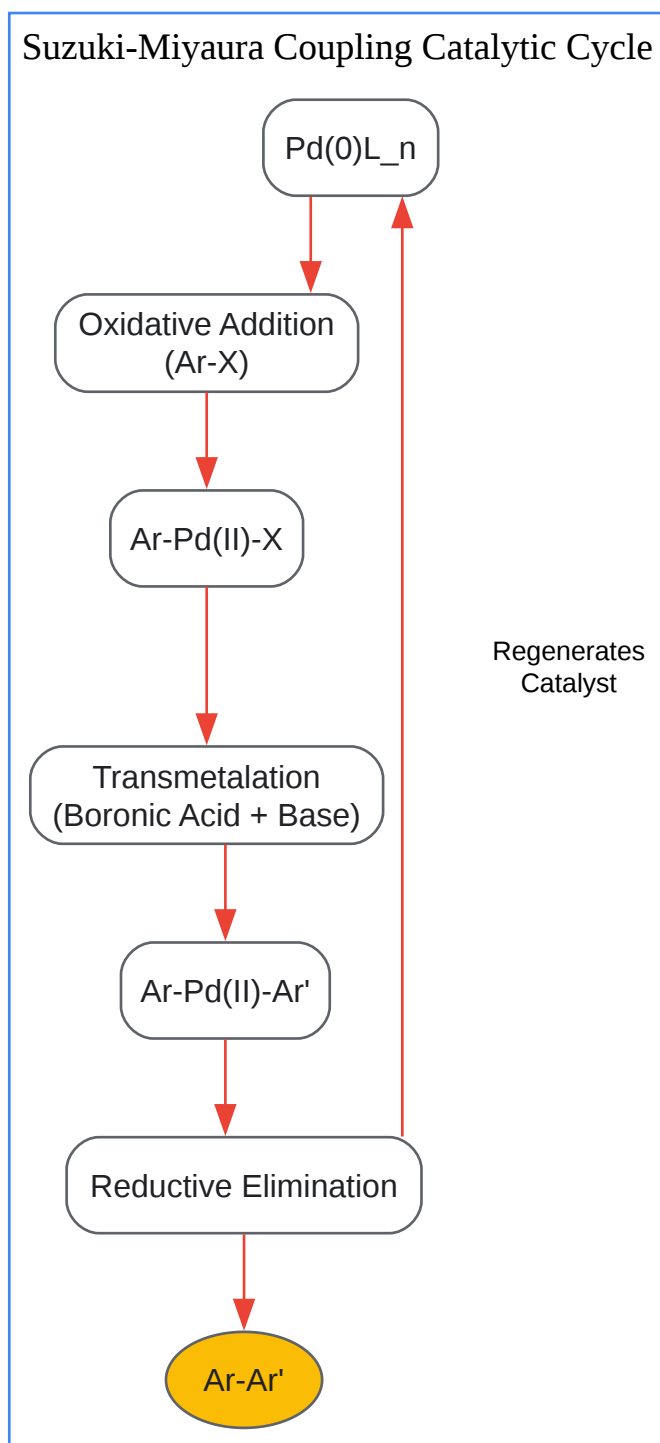
Experimental Protocol: Representative Synthesis

Disclaimer: This is a representative protocol and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken.

- **Reaction Setup:** To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 2-bromo-6-fluorobenzoate (1.0 eq) and anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
- **Borylation:** To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
- **Hydrolysis:** Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the pH is acidic.
- **Workup and Purification:** Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield **2-Methoxycarbonyl-3-fluorophenylboronic acid**.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

2-Methoxycarbonyl-3-fluorophenylboronic acid is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures prevalent in many pharmaceutical agents.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of **2-Methoxycarbonyl-3-fluorophenylboronic acid** with an aryl halide.

- **Reagent Preparation:** In a reaction vessel, combine the aryl halide (1.0 eq), **2-Methoxycarbonyl-3-fluorophenylboronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
- **Reaction Conditions:** Seal the vessel and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

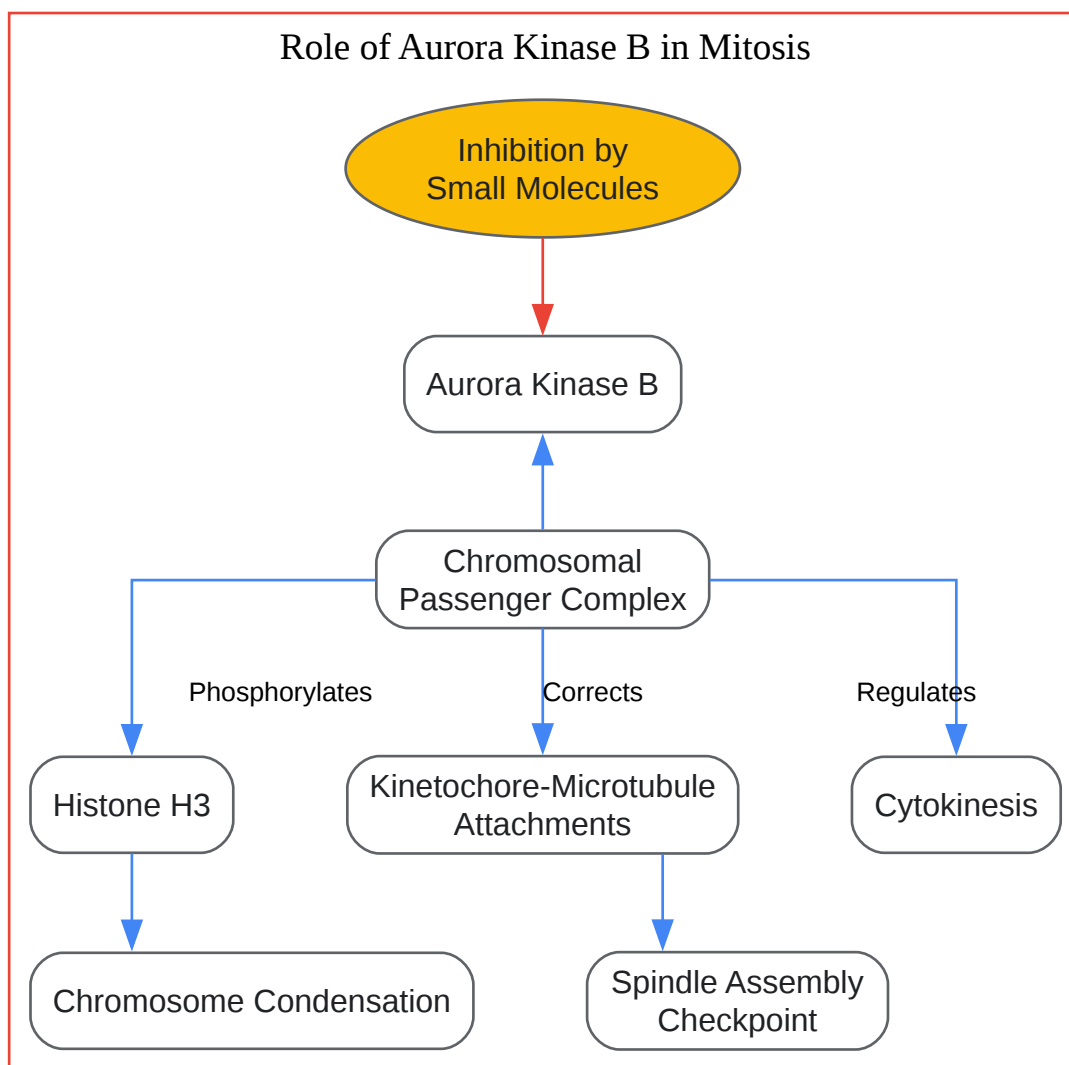
Relevance in Drug Discovery and Development

Boronic acid derivatives are crucial in medicinal chemistry due to their unique ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes. This property has led to the development of several successful drugs, most notably the proteasome inhibitor bortezomib.

While specific biological targets for compounds directly derived from **2-Methoxycarbonyl-3-fluorophenylboronic acid** are not yet widely reported, its structural motifs are relevant to the development of inhibitors for key cancer-related targets such as Aurora kinases and proteasomes.

Potential Therapeutic Applications

- **Aurora Kinase Inhibition:** Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division.[3][4] Their overexpression is common in many cancers, making them attractive targets for cancer therapy.[5] Small molecule inhibitors of Aurora kinases, particularly Aurora B, are in various stages of preclinical and clinical development.[6] The fluorophenyl moiety is a common feature in many kinase inhibitors, and the boronic acid group can be used as a synthetic handle to construct more complex molecules that could potentially target the ATP-binding site or allosteric sites of these enzymes.
- **Proteasome Inhibition:** The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, ultimately causing cell death.[7] Boronic acid-containing compounds, such as bortezomib, are effective proteasome inhibitors.[8] **2-Methoxycarbonyl-3-fluorophenylboronic acid** can serve as a starting point for the synthesis of novel non-peptidic proteasome inhibitors, potentially offering different selectivity and pharmacokinetic profiles.



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Caption: The role of Aurora Kinase B in mitosis and its potential inhibition.

Conclusion

2-Methoxycarbonyl-3-fluorophenylboronic acid is a valuable and versatile building block for organic chemists and drug discovery scientists. Its unique substitution pattern allows for the creation of complex molecular architectures through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. The relevance of its structural features in the design of inhibitors for important oncology targets such as Aurora kinases and proteasomes underscores its potential for the development of novel therapeutics. Further exploration of the reactivity and biological applications of this compound and its derivatives is warranted.

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